Functional AR Antagonism in MDA-MB-453 Cells: 13-Fold Superiority Over Bicalutamide
In a functional AR antagonism assay using MDA-MB-453 cells (inhibition of DHT-induced reporter gene expression), the target compound achieved an IC50 of 12 nM [1]. By contrast, the clinically approved nonsteroidal AR antagonist bicalutamide produced an IC50 of 160–173 nM in the same cell line under comparable conditions . This represents an approximately 13- to 14-fold greater potency for the target compound.
| Evidence Dimension | Functional AR antagonism IC50 in MDA-MB-453 cells |
|---|---|
| Target Compound Data | 12 nM |
| Comparator Or Baseline | Bicalutamide: 160–173 nM |
| Quantified Difference | 13- to 14-fold lower IC50 |
| Conditions | Human AR expressed in MDA-MB-453 cells; DHT-induced reporter gene assay (BindingDB ID 25437; Selleckchem bicalutamide datasheet) |
Why This Matters
A 13-fold potency differential directly impacts the concentration required for maximal target engagement in cell-based models, influencing dose-ranging studies and the feasibility of achieving complete AR blockade without solubility or cytotoxicity limitations.
- [1] BindingDB BDBM25437 (CHEMBL399887): IC50 12 nM, antagonist activity at AR in MDA-MB-453 cells. View Source
